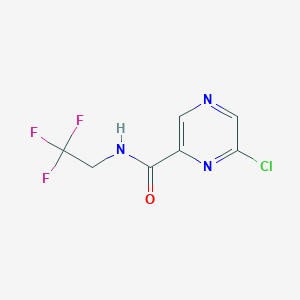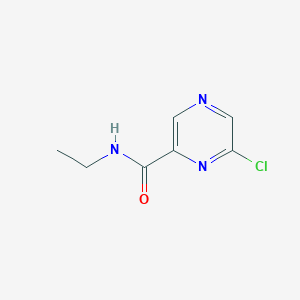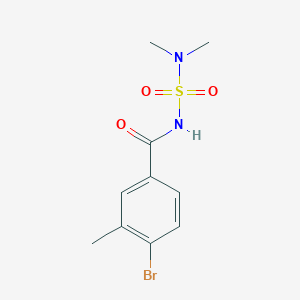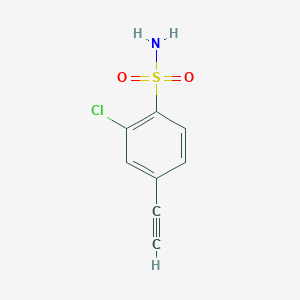
(2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine is an organic compound that features a bromine atom, a trifluoromethoxy group, and a cyclohexylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine typically involves multiple steps. One common route starts with the bromination of 5-trifluoromethoxyphenol to obtain 2-bromo-5-trifluoromethoxyphenol . This intermediate is then subjected to a nucleophilic substitution reaction with cyclohexylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .
化学反应分析
Types of Reactions
(2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
(2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group and bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2-Bromo-5-trifluoromethoxyphenol
- 2-Bromo-5-trifluoromethylpyridine
- Bis(5-trifluoromethylpyridin-2-yl)amine
Uniqueness
(2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine is unique due to the presence of both a trifluoromethoxy group and a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .
属性
IUPAC Name |
2-bromo-N-cyclohexyl-5-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO/c14-11-7-6-10(19-13(15,16)17)8-12(11)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTUTBGVTHSILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














